N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine
Description
N-[(E)-(4-tert-Butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a Schiff base derivative featuring a piperazine core substituted with a 4-methylphenyl group at the 4-position. The imine group is formed via condensation between a primary amine (piperazin-1-amine) and a carbonyl-containing aromatic aldehyde (4-tert-butylbenzaldehyde). The tert-butyl group at the para position of the benzylidene moiety enhances steric bulk and lipophilicity, which may influence solubility, binding affinity, and thermal stability .
Properties
Molecular Formula |
C22H29N3 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(E)-1-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C22H29N3/c1-18-5-11-21(12-6-18)24-13-15-25(16-14-24)23-17-19-7-9-20(10-8-19)22(2,3)4/h5-12,17H,13-16H2,1-4H3/b23-17+ |
InChI Key |
YMVYNCROCCQKOP-HAVVHWLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine typically involves the condensation of 4-tert-butylbenzaldehyde with 4-(4-methylphenyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and inferred properties based on the evidence:
Key Comparative Insights
Substituent Effects on Stability: The tert-butyl group in the target compound likely improves thermal stability compared to smaller substituents (e.g., methyl or methoxy) due to steric protection of the imine bond .
Biological Activity :
- Chlorine and nitro substituents (e.g., ) are associated with antimicrobial properties, suggesting that the target compound could be screened for similar activity.
- Methoxy groups () may enhance blood-brain barrier penetration, a trait relevant to CNS-targeting drugs.
Coordination Chemistry :
- Analogues with extended aromatic systems (e.g., naphthyl in ) exhibit stronger ligand-to-metal charge transfer, making them suitable for catalytic or photochemical applications.
Synthetic Accessibility :
- The target compound’s synthesis likely follows established Schiff base condensation methods (amine + aldehyde), as seen in .
Biological Activity
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a piperazine ring and various aromatic substituents, suggests a diverse range of interactions with biological targets.
Chemical Structure
The molecular formula for this compound can be represented as follows:
This structure includes:
- A piperazine core
- Two aromatic rings (4-tert-butylphenyl and 4-methylphenyl) contributing to its lipophilicity and potential receptor interactions.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent, antimicrobial agent, and its interaction with various receptors.
Anticancer Activity
Research indicates that compounds with piperazine moieties often exhibit significant anticancer properties. For instance, studies have shown that similar piperazine derivatives can induce cell death through mechanisms such as necroptosis and apoptosis in various cancer cell lines.
Case Study:
In a study on a related piperazine compound, LQFM018, it was found to bind effectively to aminergic receptors and exhibited antiproliferative effects on K562 leukemic cells, demonstrating its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives are well-documented. The compound under discussion may also exhibit broad-spectrum activity against bacteria and fungi.
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| LQFM018 | E. coli | 10 |
| LQFM018 | S. aureus | 5 |
| LQFM018 | C. albicans | 15 |
These findings suggest that this compound could possess similar antimicrobial efficacy.
The mechanisms through which this compound exerts its biological effects may include:
- Receptor Binding: Piperazine derivatives often interact with neurotransmitter receptors (e.g., serotonin, dopamine), influencing various signaling pathways.
- Cell Cycle Disruption: Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds can induce oxidative stress in microbial cells, leading to cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
